molecular formula C7H14O4S B1366683 Methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester

Methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester

Cat. No. B1366683
M. Wt: 194.25 g/mol
InChI Key: KYGTUAYBXXZMFE-UHFFFAOYSA-N
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Patent
US04382944

Procedure details

232 g (2 mol) of 3,3-dimethyl-4-hydroxy-butan-2-one (for the preparation, see Beilstein H 1 E III 3239, IV 4030 and Bull. Soc. Chim. France 1964, 2849) were reacted with 229 g (2 mol) of methanesulphonyl chloride in 700 ml of absolute pyridine at 0° to 5° C. After leaving the mixture to stand at 20° C. for 12 hours, it was diluted with methylene chloride and extracted by shaking with ice-water. The organic phase was dried and freed from solvent in vacuo and the residue was fractionated over a column. 332 g (86% of theory) of 2,2-dimethyl-3-oxo-butyl methanesulphonate of boiling point 106°-120° C./0.12 mm Hg were obtained. ##STR22##
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
229 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:8])([CH2:6][OH:7])[C:3](=[O:5])[CH3:4].[CH3:9][S:10](Cl)(=[O:12])=[O:11]>N1C=CC=CC=1.C(Cl)Cl>[CH3:9][S:10]([O:7][CH2:6][C:2]([CH3:8])([CH3:1])[C:3](=[O:5])[CH3:4])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
232 g
Type
reactant
Smiles
CC(C(C)=O)(CO)C
Step Two
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
229 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by shaking with ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The organic phase was dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)OCC(C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 332 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.